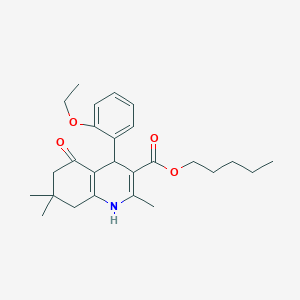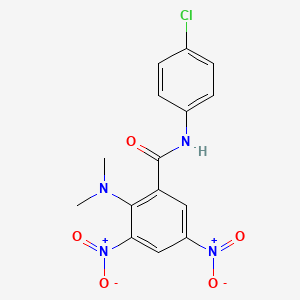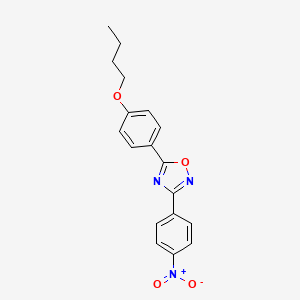
N,N'-bis(4-fluorophenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is a compound belonging to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of N2,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of the amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N~2~,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s ability to stabilize reactive species and model metalloenzyme active sites is also crucial for its mechanism of action .
Comparison with Similar Compounds
N~2~,N~6~-BIS(4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N~2~,N~6~-BIS(3-CHLORO-4-FLUOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
N~2~,N~6~-BIS(4-FLUOROPHENYLMETHYL)-2,6-PYRIDINEDICARBOXAMIDE: This derivative has a methyl group attached to the fluorophenyl rings, which can influence its reactivity and applications.
Properties
Molecular Formula |
C19H13F2N3O2 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-N,6-N-bis(4-fluorophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13F2N3O2/c20-12-4-8-14(9-5-12)22-18(25)16-2-1-3-17(24-16)19(26)23-15-10-6-13(21)7-11-15/h1-11H,(H,22,25)(H,23,26) |
InChI Key |
ZGIXWGWOAVDYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11704852.png)

![2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)
![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)

![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)

![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)



